molecular formula C17H20N2O B1139709 1-(6-Ethylpyridin-2-yl)ethan-1-one CAS No. 102878-26-2

1-(6-Ethylpyridin-2-yl)ethan-1-one

Cat. No.: B1139709
CAS No.: 102878-26-2
M. Wt: 268.3535
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Description

1-(6-Ethylpyridin-2-yl)ethan-1-one is a heterocyclic ketone featuring a pyridine ring substituted with an ethyl group at the 6-position and an acetyl group at the 2-position. Its IUPAC name reflects this structure, and synonyms include 2-acetyl-6-ethylpyridine.

Properties

IUPAC Name

1-(6-ethylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-8-5-4-6-9(10-8)7(2)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJXVAZKFUDZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Ethylpyridin-2-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 6-ethyl-2-pyridinecarboxaldehyde with an appropriate reagent to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethylpyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(6-Ethylpyridin-2-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel pharmaceuticals and organic materials.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-Ethylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent on Pyridine Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 6-Ethyl C₉H₁₁NO 149.19 Higher lipophilicity vs. methyl analogs
1-(6-Methylpyridin-2-yl)ethan-1-one 6-Methyl C₈H₉NO 135.16 Intermediate polarity; common synthetic precursor
1-(Pyridin-3-yl)ethan-1-one H (3-position) C₇H₇NO 121.14 Lower steric hindrance; used in hydrazide synthesis via grinding/thermal methods
1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one Adamantyl, sulfinyl C₂₀H₂₆N₂O₂S ~360.50 Enhanced metabolic stability; enzyme inhibition potential

Key Observations:

  • Electronic Effects: Pyridine’s 2-position substitution (vs. 3-position in 1-(pyridin-3-yl)ethan-1-one) alters electron density, affecting reactivity in nucleophilic additions or coordination chemistry.

Biological Activity

1-(6-Ethylpyridin-2-yl)ethan-1-one, also known as 6-Ethyl-2-pyridinyl ethanone, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉N
  • Molecular Weight : 135.17 g/mol
  • Appearance : Yellow liquid with a strong odor
  • CAS Number : 102878-26-2

Synthetic Routes

This compound can be synthesized through various methods, including:

  • Reaction of 6-ethyl-2-pyridinecarboxaldehyde with appropriate reagents under reflux conditions using solvents like ethanol or methanol.
  • Industrial production often utilizes continuous flow reactors for improved safety and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli5 - 10 μg/mL
Pseudomonas aeruginosaComparable to linezolid (MIC 2.5 μg/mL)

The compound's mechanism of action involves inhibition of protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit nitric oxide production in stimulated cells, which is crucial for managing inflammatory responses in various conditions.

Potential Therapeutic Applications

Research has highlighted the potential of this compound in treating metabolic disorders. It acts as a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in the conversion of cortisone to cortisol—a process linked to metabolic syndrome and type 2 diabetes .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited low nanomolar inhibition against human and mouse 11β-HSD1, suggesting its potential in drug development for metabolic disorders .
  • Cytotoxicity Assessment : Research on naphthalene derivatives indicated that compounds similar to this compound showed significant cytotoxic effects against gastric cancer cells, highlighting its potential as an anticancer agent.
  • Phytotoxic Effects : Investigations into the agricultural implications revealed that related compounds could influence plant health negatively, suggesting a dual role in both therapeutic and phytotoxic applications.

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